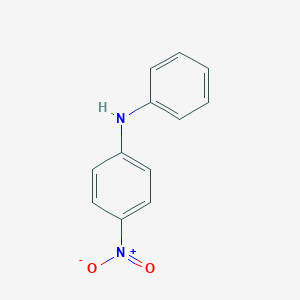

4-Nitrodiphénylamine

Vue d'ensemble

Description

4-Nitrodiphenylamine is an aromatic amine with the molecular formula C12H10N2O2. It is commonly used as a stabilizer for propellants and explosives, and as an antioxidant in various industrial applications . This compound is also a component of both burnt gunshot residue and unburnt gunpowder .

Applications De Recherche Scientifique

4-Nitrodiphenylamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Nitrodiphenylamine is primarily used as a stabilizer for propellants and explosives

Mode of Action

4-Nitrodiphenylamine undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines . This reaction involves the reduction of the nitro group to an amino group, which can significantly alter the chemical properties of the compound.

Biochemical Pathways

It has been observed that 4-nitrodiphenylamine and its derivatives can be anaerobically metabolized in sediment-water batch enrichments . The first intermediate in this degradation process is 2-amino-4-nitrodiphenylamine, which is then completely reduced to 2,4-diaminodiphenylamine .

Result of Action

It is known that the compound undergoes reduction reactions under certain conditions, resulting in the formation of different compounds .

Action Environment

Environmental factors can influence the action of 4-Nitrodiphenylamine. For instance, it has been observed that the compound can be metabolized under anaerobic conditions in sediment-water batch enrichments . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen levels and the presence of certain microorganisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrodiphenylamine can be synthesized through the reaction of aniline with p-nitrochlorobenzene, followed by reduction of the resulting 4-nitrodiphenylamine . Another method involves the condensation of aniline with nitrobenzene in an alkaline medium, followed by hydrogenation of the intermediates .

Industrial Production Methods: Industrial production methods often utilize heterogeneous catalysts during the condensation of aniline with nitrobenzene, such as zeolite ZSM-5 treated with tetramethylammonium hydroxide . This method simplifies production technology, lowers costs, and complies with strict environmental requirements .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrodiphenylamine undergoes various chemical reactions, including:

Reduction: It can be reduced to form p-phenylenediamines.

Substitution: It can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen in the presence of a catalyst or sodium sulfide.

Substitution: Reagents such as p-nitrochlorobenzene and aniline are used.

Major Products:

Reduction: The major product is p-phenylenediamine.

Substitution: The major product is 4-nitrodiphenylamine itself.

Comparaison Avec Des Composés Similaires

- 2-Nitrodiphenylamine

- 4-Nitrosodiphenylamine

- 2,4-Dinitrodiphenylamine

Comparison: 4-Nitrodiphenylamine is unique due to its specific use as a stabilizer for propellants and explosives . While similar compounds like 2-nitrodiphenylamine and 4-nitrosodiphenylamine also have stabilizing properties, 4-nitrodiphenylamine is particularly effective in applications requiring high thermal stability .

Activité Biologique

4-Nitrodiphenylamine (4-NDPA) is a nitroaromatic compound with significant industrial applications, particularly in the production of antioxidants and stabilizers for rubber and plastics. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from various studies, focusing on its toxicity, potential health effects, and environmental behavior.

4-NDPA is characterized by the presence of a nitro group attached to a diphenylamine structure. Its chemical formula is C12H10N2O2, and it has a molecular weight of 218.22 g/mol. The compound is not readily biodegradable, indicating a potential for environmental persistence.

Acute and Subchronic Toxicity

Studies indicate that 4-NDPA is not acutely toxic via oral or inhalation routes. However, subchronic exposure has demonstrated several adverse effects:

- Body Weight Changes : Significant decreases in body weight gain were observed in animal studies at higher doses (3000 mg/kg/day) .

- Organ Effects : Histopathological examinations revealed damage to the kidneys, liver, and spleen, alongside slight anemia and increased levels of methaemoglobinemia .

- Reproductive and Developmental Toxicity : No significant reproductive or teratogenic effects were noted at lower doses; however, maternal mortality was observed at high doses (32% at 3000 mg/kg/day) .

Genotoxicity

4-NDPA did not show evidence of genotoxicity in several assays, including the Ames test using various strains of Salmonella typhimurium . This suggests that while it may induce some biological responses, it does not cause direct DNA damage.

Environmental Impact

4-NDPA is classified as acutely toxic to aquatic invertebrates and has a potential for bioaccumulation due to its hydrophobic nature. Environmental contamination primarily arises from manufacturing processes, where effluents are treated before discharge . Its persistence in the environment raises concerns about long-term ecological effects.

Case Study 1: Occupational Exposure

In an occupational setting involving rubber manufacturing, workers exposed to 4-NDPA exhibited increased levels of methaemoglobin in their blood. While acute toxicity was not evident, chronic exposure raised concerns regarding long-term health effects related to hematological changes .

Case Study 2: Forensic Applications

4-NDPA has been utilized in forensic science as a marker for gunshot residues. Studies employing LC-MS/MS techniques have highlighted its presence in crime scene samples, indicating its utility in forensic investigations .

Summary of Findings

| Parameter | Observation |

|---|---|

| Acute Toxicity | Not acutely toxic |

| Subchronic Toxicity | Decreased body weight; organ damage |

| Reproductive Toxicity | No significant adverse effects at lower doses |

| Genotoxicity | No evidence of genotoxicity |

| Aquatic Toxicity | Acutely toxic to aquatic organisms |

| Environmental Persistence | Persistent; not readily biodegradable |

Propriétés

IUPAC Name |

4-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYMSQQCBUKFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027323 | |

| Record name | 4-Nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

211 °C AT 30 MM HG, 343 °C | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °C, 190 °C o.c. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | 4-Nitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |

CAS No. |

836-30-6 | |

| Record name | 4-Nitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZOC179N5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

133.5 °C, 132-135 °C | |

| Record name | 4-NITRODIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-nitrodiphenylamine?

A1: 4-Nitrodiphenylamine has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.

Q2: What are the key spectroscopic characteristics of 4-nitrodiphenylamine?

A2: [] The infrared spectrum of 4-nitrodiphenylamine exhibits characteristic bands corresponding to specific functional groups. [] Additionally, its ultraviolet spectrum reveals a significant influence of substituents on its absorption characteristics, suggesting the presence of a highly polar quinonoid charge-transfer form. []

Q3: What are the common methods for synthesizing 4-nitrodiphenylamine?

A3: Several methods exist for synthesizing 4-nitrodiphenylamine. [] These include the reaction of aniline with nitrobenzene in the presence of a catalyst, [, ] a base-catalyzed thermal decomposition of aryl urethanes, [] and condensation reactions utilizing a phase transfer catalyst and inorganic base. [, , ]

Q4: Are there alternative, potentially greener, synthesis routes for 4-nitrodiphenylamine?

A4: Yes, researchers are exploring environmentally safer methods for producing 4-nitrodiphenylamine. One such approach involves the reaction of aniline and nitrobenzene, eliminating the need for halogenated aromatics. [] This method utilizes specific catalysts and reaction conditions to achieve high selectivity towards 4-nitrodiphenylamine. []

Q5: How does 4-nitrodiphenylamine perform under various conditions?

A5: The stability of 4-nitrodiphenylamine can be affected by factors like temperature, pH, and the presence of other chemicals. [, ] Research indicates that its degradation pathway can differ depending on the specific conditions and the presence of other components. [] For example, in the presence of nitrates and ultraviolet light, 4-nitrodiphenylamine undergoes specific transformations, yielding products like 2-nitrodiphenylamine. []

Q6: What are the common applications of 4-nitrodiphenylamine?

A6: 4-Nitrodiphenylamine serves as a key intermediate in the production of various chemicals, including antioxidants for tires and other rubber products. [] It also finds applications in the synthesis of azo dyes and pigments. []

Q7: Does 4-nitrodiphenylamine exhibit any catalytic properties?

A7: While 4-nitrodiphenylamine itself may not be widely recognized for its catalytic properties, its derivatives, particularly those incorporating isothiocyanate groups, have shown potential as anthelmintic agents. [, ] These compounds demonstrate inhibitory effects on cyclic AMP-phosphodiesterases in parasites, suggesting potential therapeutic applications. []

Q8: What is the environmental fate of 4-nitrodiphenylamine?

A8: 4-Nitrodiphenylamine can be degraded by microorganisms under anaerobic conditions. [, ] Research has identified specific bacterial strains capable of cometabolizing 4-nitrodiphenylamine, ultimately breaking it down into aniline and methylaniline. []

Q9: Are there any concerns regarding the environmental impact of 4-nitrodiphenylamine?

A9: While 4-nitrodiphenylamine can be biodegraded, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.

Q10: What analytical techniques are used to identify and quantify 4-nitrodiphenylamine?

A10: Several analytical techniques are employed to analyze 4-nitrodiphenylamine. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for separating and quantifying 4-nitrodiphenylamine and its derivatives in various matrices, including propellants and environmental samples. [, , , ] Gas chromatography coupled with mass spectrometry (GC/MS) also serves as a valuable tool for analyzing 4-nitrodiphenylamine and related compounds, particularly in complex mixtures like gunshot residue. []

Q11: What about the validation of these analytical methods?

A11: Validating analytical methods is crucial for ensuring accurate and reliable data. Validation studies for methods analyzing 4-nitrodiphenylamine and its derivatives often involve assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. []

Q12: What resources are available for researchers studying 4-nitrodiphenylamine?

A12: Researchers can access a wealth of information on 4-nitrodiphenylamine through databases like SciFinder, Reaxys, and PubChem. These resources provide access to published literature, spectroscopic data, and physicochemical properties. Additionally, specialized research groups and laboratories focus on various aspects of aromatic amines and nitro compounds, offering expertise and collaboration opportunities.

Q13: What are some historical milestones in the research of 4-nitrodiphenylamine?

A13: Research on 4-nitrodiphenylamine and its derivatives has evolved over several decades. Early studies focused on its synthesis, chemical properties, and potential applications as a chemical intermediate. [, ] Later, research explored its use as a stabilizer in propellants and explosives, leading to investigations into its degradation pathways and the formation of various nitro and nitroso derivatives. [, , ] More recently, attention has shifted toward understanding its environmental fate and potential impact, as well as developing greener synthesis methods. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.